molecular formula C22H18F4N6O B8726860 JNJ-54717793

JNJ-54717793

Cat. No.: B8726860
M. Wt: 458.4 g/mol
InChI Key: NWUAUSABGZEYEW-WQVCFCJDSA-N
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Description

Preparation Methods

The synthesis of JNJ-54717793 involves the use of substituted azabicyclo[2.2.1]heptanes. The general methods include the use of anhydrous solvents, magnetic stirring at room temperature under a nitrogen atmosphere, and drying over agents such as sodium sulfate or magnesium sulfate. Reaction mixtures are often concentrated using a rotary evaporator under reduced pressure. Microwave irradiation conditions are also employed in some reactions .

Chemical Reactions Analysis

JNJ-54717793 undergoes various chemical reactions, including:

Scientific Research Applications

JNJ-54717793 has several scientific research applications:

Mechanism of Action

JNJ-54717793 exerts its effects by selectively antagonizing the orexin-1 receptor. This receptor is involved in various physiological processes, including sleep-wake regulation and emotional responses. By blocking the orexin-1 receptor, this compound can attenuate panic-like behaviors and cardiovascular responses induced by carbon dioxide and sodium lactate .

Comparison with Similar Compounds

JNJ-54717793 is unique in its selective antagonism of the orexin-1 receptor. Similar compounds include:

Biological Activity

JNJ-54717793 is a selective orexin 1 receptor (OX1R) antagonist that has garnered attention for its potential therapeutic applications, particularly in the treatment of anxiety disorders. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and pharmacological data.

Overview of this compound

This compound is characterized by its high affinity and selectivity for the OX1R, with a selectivity profile showing a 50-fold preference over the orexin 2 receptor (OX2R) . The compound is designed to penetrate the blood-brain barrier effectively, making it a promising candidate for neurological applications.

The orexin system plays a crucial role in regulating arousal, wakefulness, and appetite. OX1R antagonism has been linked to reduced anxiety-like behaviors in preclinical models. Specifically, this compound has been shown to mitigate panic-like responses induced by hypercapnia and sodium lactate without sedative effects .

Pharmacological Profile

Affinity and Selectivity:

  • In vitro Studies: this compound demonstrated potent binding affinity for human and rat OX1R in radioligand binding assays. The KiK_i values indicated strong receptor occupancy .

In vivo Studies:

  • Receptor Occupancy: Following oral administration, this compound effectively occupied OX1Rs in rat brains, confirming its ability to engage the target receptor .

Behavioral Effects:

  • In animal models, administration of this compound reduced anxiety-like behaviors without affecting baseline locomotor or autonomic activity. This suggests its potential as a non-sedative treatment option for anxiety disorders .

Case Studies and Research Findings

Several studies have explored the efficacy of this compound in various experimental settings:

  • Panic Provocation Models:
    • In a study using a CO2 panic provocation model, rats treated with this compound exhibited significantly reduced behavioral and cardiovascular anxiety responses compared to control groups .
  • Sleep Studies:
    • Research involving OX2R knockout mice indicated that while this compound did not alter spontaneous sleep patterns in wild-type mice, it promoted rapid eye movement (REM) sleep in knockout models, highlighting its specific action on OX1R .
  • Comparison with Other Treatments:
    • When compared to traditional anxiolytics, this compound displayed a unique profile that could offer benefits without the sedative side effects commonly associated with such medications .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Study TypeKey Findings
In vitro AffinityHigh affinity for OX1R; selectivity over OX2R (50-fold)
In vivo Receptor OccupancyEffective brain penetration; significant receptor occupancy post-administration
Behavioral ImpactReduced panic-like behaviors; no alteration in locomotor activity
Sleep EffectsPromoted REM sleep in OX2R knockout mice; no effect on wild-type mice

Properties

Molecular Formula

C22H18F4N6O

Molecular Weight

458.4 g/mol

IUPAC Name

(3-fluoro-2-pyrimidin-2-ylphenyl)-[(1S,2R,4R)-2-[[5-(trifluoromethyl)pyrazin-2-yl]amino]-7-azabicyclo[2.2.1]heptan-7-yl]methanone

InChI

InChI=1S/C22H18F4N6O/c23-14-4-1-3-13(19(14)20-27-7-2-8-28-20)21(33)32-12-5-6-16(32)15(9-12)31-18-11-29-17(10-30-18)22(24,25)26/h1-4,7-8,10-12,15-16H,5-6,9H2,(H,30,31)/t12-,15-,16+/m1/s1

InChI Key

NWUAUSABGZEYEW-WQVCFCJDSA-N

Isomeric SMILES

C1C[C@H]2[C@@H](C[C@@H]1N2C(=O)C3=C(C(=CC=C3)F)C4=NC=CC=N4)NC5=NC=C(N=C5)C(F)(F)F

Canonical SMILES

C1CC2C(CC1N2C(=O)C3=C(C(=CC=C3)F)C4=NC=CC=N4)NC5=NC=C(N=C5)C(F)(F)F

Origin of Product

United States

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